molecular formula C20H20N2OS B5847536 N-mesityl-2-(2-quinolinylthio)acetamide

N-mesityl-2-(2-quinolinylthio)acetamide

Cat. No. B5847536
M. Wt: 336.5 g/mol
InChI Key: NLOJMLBGCVOVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-(2-quinolinylthio)acetamide, also known as MQA, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. MQA is a thioamide derivative of 8-hydroxyquinoline and has a molecular weight of 400.56 g/mol. The compound has shown potential in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-mesityl-2-(2-quinolinylthio)acetamide involves the formation of a complex with copper ions. The complex formation leads to the activation of the N-mesityl-2-(2-quinolinylthio)acetamide molecule, resulting in the emission of a strong fluorescence signal. The complex formation is highly selective, and N-mesityl-2-(2-quinolinylthio)acetamide has been shown to exhibit minimal interference from other metal ions.
Biochemical and Physiological Effects
N-mesityl-2-(2-quinolinylthio)acetamide has been shown to have minimal biochemical and physiological effects on living organisms. The compound has low toxicity and has been used in various in vitro and in vivo studies without any adverse effects. However, further studies are required to fully understand the long-term effects of N-mesityl-2-(2-quinolinylthio)acetamide on living organisms.

Advantages and Limitations for Lab Experiments

N-mesityl-2-(2-quinolinylthio)acetamide has several advantages for use in lab experiments. The compound is highly selective for copper ions and can be used as a fluorescent probe for the detection of copper ions in various samples. Additionally, the synthesis method for N-mesityl-2-(2-quinolinylthio)acetamide is relatively simple and can be easily scaled up for large-scale production.
However, there are also some limitations to the use of N-mesityl-2-(2-quinolinylthio)acetamide in lab experiments. The compound has limited solubility in aqueous solutions and can be difficult to dissolve. Additionally, the detection limit for N-mesityl-2-(2-quinolinylthio)acetamide is relatively high, and the compound may not be suitable for the detection of low concentrations of copper ions.

Future Directions

There are several future directions for research on N-mesityl-2-(2-quinolinylthio)acetamide. One potential area of research is the development of new fluorescent probes based on the N-mesityl-2-(2-quinolinylthio)acetamide scaffold. The unique chemical properties of N-mesityl-2-(2-quinolinylthio)acetamide make it an attractive scaffold for the development of new fluorescent probes for the detection of other metal ions.
Another potential area of research is the development of new applications for N-mesityl-2-(2-quinolinylthio)acetamide in the field of biochemistry and pharmacology. The compound has shown potential as a fluorescent probe for the detection of copper ions, but further studies are required to fully understand its potential in other applications.
Conclusion
In conclusion, N-mesityl-2-(2-quinolinylthio)acetamide is a unique chemical compound that has shown potential in various scientific research applications. The compound has been extensively studied for its potential as a fluorescent probe for the detection of copper ions. Further research is required to fully understand the potential of N-mesityl-2-(2-quinolinylthio)acetamide in other applications and to explore new areas of research based on the N-mesityl-2-(2-quinolinylthio)acetamide scaffold.

Synthesis Methods

The synthesis of N-mesityl-2-(2-quinolinylthio)acetamide involves the reaction of 8-hydroxyquinoline with mesityl chloride and potassium carbonate in the presence of dimethylformamide. The resulting product is then treated with thioacetamide to obtain N-mesityl-2-(2-quinolinylthio)acetamide. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-mesityl-2-(2-quinolinylthio)acetamide has been studied extensively for its potential use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to copper ions and emit a strong fluorescence signal. This property has been utilized in various scientific research applications, including the detection of copper ions in biological samples and environmental samples.

properties

IUPAC Name

2-quinolin-2-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-13-10-14(2)20(15(3)11-13)22-18(23)12-24-19-9-8-16-6-4-5-7-17(16)21-19/h4-11H,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOJMLBGCVOVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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